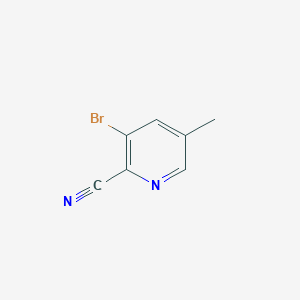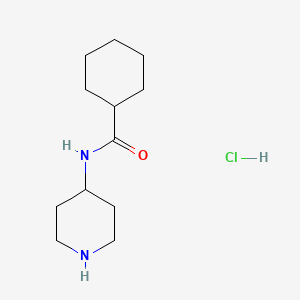![molecular formula C7H6N2O B1344308 4-amino-furo[3,2-c]pyridine CAS No. 33007-09-9](/img/structure/B1344308.png)
4-amino-furo[3,2-c]pyridine
Vue d'ensemble
Description
Furo[3,2-c]pyridin-4-amine is a chemical compound with the molecular formula C7H6N2O . It is a useful pharmacophore in several therapeutic areas .
Synthesis Analysis
The synthesis of Furo[3,2-c]pyridin-4-amine involves a regioselective cascade reaction of propargylamines with 4-hydroxy-2H-pyran-2-ones . Another method involves the formation of ortho-alkynyl quinone methide (o-AQM), 1,4-conjugate addition, followed by regioselective 5-exo-dig annulation, and a 1,3-H shift process .Molecular Structure Analysis
The molecular structure of Furo[3,2-c]pyridin-4-amine is characterized by a furo[3,2-c]pyridin-4-one core . The representative compound 8l (XY153) potently bound to BRD4 BD2 with an IC50 value of 0.79 nM and displayed 354-fold selectivity over BRD4 BD1 .Physical And Chemical Properties Analysis
Furo[3,2-c]pyridin-4-amine has a molecular weight of 134.14 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, at 2-8°C .Applications De Recherche Scientifique
Inhibiteurs du domaine bromodomaine et du domaine terminal extra (BET)
“Dérivés de la 4-amino-furo[3,2-c]pyridine” ont été identifiés comme des inhibiteurs puissants et sélectifs du deuxième domaine bromodomaine (BD2) des protéines Bromo et Extra Terminal Domain (BET) . Ces inhibiteurs sont en cours de développement pour séparer l'efficacité et la toxicité, ce qui représente un défi majeur avec les inhibiteurs pan-BET .
Thérapeutiques anticancéreux
Le composé “8l (XY153)”, un dérivé de la “this compound”, a montré une activité antiproliférative puissante contre plusieurs lignées de cellules tumorales, en particulier MV4-11 . Cela suggère son potentiel en tant qu'agent thérapeutique dans le traitement de certains types de cancer .
Traitement de la leucémie myéloïde aiguë (LMA)
Le même composé “8l (XY153)” a également été suggéré comme un composé de tête précieux pour le développement de thérapeutiques potentiels contre la leucémie myéloïde aiguë (LMA) .
Inhibiteurs BET sélectifs
Les dérivés de la “this compound” ont montré une sélectivité par rapport aux différents domaines bromodomaines. Par exemple, le composé “8l (XY153)” a montré une sélectivité 354 fois supérieure par rapport au BRD4 BD1 et une sélectivité 6 fois supérieure du domaine BRD4 BD2 par rapport aux autres domaines BET BD2 . Cette sélectivité pourrait être bénéfique pour développer des thérapies plus ciblées.
Profil de sécurité
Le composé “8l (XY153)” a montré une faible cytotoxicité contre la lignée de cellules de fibroblastes pulmonaires normaux, mettant en évidence le profil de sécurité de cette série d'inhibiteurs BD2 .
Stabilité métabolique
Le composé “8l (XY153)” a démontré une bonne stabilité métabolique in vitro . C'est un facteur important dans le développement d'agents thérapeutiques potentiels.
Mécanisme D'action
Target of Action
Furo[3,2-c]pyridin-4-amine has been identified as a potent inhibitor of the Bromodomain and Extra Terminal domain (BET) proteins, specifically the second bromodomain (BD2) of BRD4 . BRD4 is a member of the BET family of proteins, which are epigenetic readers that recognize acetylated lysine residues on histone tails. These proteins play crucial roles in gene transcription regulation, cell cycle progression, and inflammation .
Mode of Action
The compound binds potently to the BRD4 BD2, displaying a high degree of selectivity over the first bromodomain (BD1) of BRD4 . This selective binding disrupts the interaction between BRD4 and acetylated histones, thereby inhibiting the transcriptional activity of BRD4-regulated genes .
Biochemical Pathways
The inhibition of BRD4 by Furo[3,2-c]pyridin-4-amine affects various biochemical pathways. BRD4 is involved in the regulation of several key cellular processes, including cell cycle progression, apoptosis, and inflammation. By inhibiting BRD4, the compound can potentially modulate these pathways, leading to downstream effects such as cell cycle arrest, apoptosis induction, or inflammation suppression .
Pharmacokinetics
Furo[3,2-c]pyridin-4-amine exhibits high gastrointestinal absorption and is BBB permeant, indicating good bioavailability . The compound is also predicted to have a good skin permeation coefficient .
Result of Action
The molecular and cellular effects of Furo[3,2-c]pyridin-4-amine’s action are primarily related to its inhibition of BRD4. This can lead to changes in gene expression profiles, resulting in altered cellular behaviors such as reduced proliferation or increased apoptosis . In addition, the compound has shown potent antiproliferative activity against multiple tumor cell lines .
Action Environment
The action, efficacy, and stability of Furo[3,2-c]pyridin-4-amine can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution in the body and its ability to reach its target sites . Additionally, factors such as pH and temperature can potentially impact the compound’s stability and activity.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Furo[3,2-c]pyridin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of bromodomain-containing proteins, specifically the second bromodomain (BD2) of the bromodomain and extra-terminal (BET) family . This interaction is crucial as it influences the regulation of gene expression by modulating the acetylation of histones. The compound binds to the acetyl-lysine recognition pocket of the BD2 domain, thereby inhibiting its activity and affecting the transcriptional regulation of target genes.
Cellular Effects
Furo[3,2-c]pyridin-4-amine exhibits notable effects on various cell types and cellular processes. It has been shown to exert antiproliferative activity against multiple tumor cell lines, including acute myeloid leukemia cells . The compound influences cell function by modulating cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Additionally, furo[3,2-c]pyridin-4-amine affects gene expression by inhibiting the activity of bromodomain-containing proteins, leading to changes in the transcriptional landscape of the cells.
Molecular Mechanism
The molecular mechanism of action of furo[3,2-c]pyridin-4-amine involves its binding to the BD2 domain of bromodomain-containing proteins . This binding inhibits the interaction between the BD2 domain and acetylated histones, thereby preventing the recruitment of transcriptional machinery to specific gene loci. As a result, the compound modulates gene expression by altering the acetylation status of histones and affecting the transcriptional regulation of target genes. Additionally, furo[3,2-c]pyridin-4-amine may also interact with other proteins and enzymes involved in cellular signaling pathways, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of furo[3,2-c]pyridin-4-amine have been observed to change over time. The compound exhibits good metabolic stability in vitro, which suggests that it maintains its activity over extended periods . Its stability and degradation in vivo may vary depending on the specific experimental conditions and the biological system being studied. Long-term effects on cellular function have been observed, particularly in studies involving tumor cell lines, where prolonged exposure to the compound leads to sustained antiproliferative activity and induction of apoptosis.
Dosage Effects in Animal Models
The effects of furo[3,2-c]pyridin-4-amine vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antiproliferative activity, with higher doses leading to increased inhibition of tumor growth . At high doses, furo[3,2-c]pyridin-4-amine may also exhibit toxic or adverse effects, including potential off-target interactions and toxicity to normal tissues. Therefore, careful optimization of dosage is necessary to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
Furo[3,2-c]pyridin-4-amine is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are subsequently excreted from the body. The specific enzymes involved in the metabolism of furo[3,2-c]pyridin-4-amine include cytochrome P450 enzymes, which play a crucial role in its biotransformation.
Transport and Distribution
The transport and distribution of furo[3,2-c]pyridin-4-amine within cells and tissues are mediated by various transporters and binding proteins. The compound exhibits high gastrointestinal absorption and is capable of crossing the blood-brain barrier . It is not a substrate for P-glycoprotein, which suggests that it may have favorable pharmacokinetic properties for central nervous system applications. The distribution of furo[3,2-c]pyridin-4-amine within tissues is influenced by its binding to plasma proteins and its lipophilicity, which affects its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of furo[3,2-c]pyridin-4-amine is primarily within the nucleus, where it exerts its effects on gene expression by interacting with bromodomain-containing proteins . The compound may also localize to other subcellular compartments, depending on its interactions with specific targeting signals or post-translational modifications. These interactions direct furo[3,2-c]pyridin-4-amine to specific compartments or organelles, where it can modulate the activity and function of target proteins.
Propriétés
IUPAC Name |
furo[3,2-c]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMQAUYDCYPLFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627437 | |
| Record name | Furo[3,2-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33007-09-9 | |
| Record name | Furo[3,2-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furo[3,2-c]pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the structural modifications made to furo[3,2-c]pyridin-4-amine in this study, and how do they relate to the observed antibacterial activity?
A1: The research focuses on synthesizing amide analogues of furo[3,2-c]pyridin-4-amine and evaluating their antibacterial potential []. The study specifically explores the impact of introducing various aromatic and heterocyclic moieties to the amine group of the parent compound. This structure-activity relationship (SAR) study revealed that the presence of specific groups, such as 1-methyl-pyrrole, 1-methyl indole, and quinoline, significantly enhanced the antibacterial activity against both Gram-positive and Gram-negative bacteria []. These findings suggest that the size and electronic properties of the substituents at the 4-amino position play a crucial role in determining the antibacterial efficacy of these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)
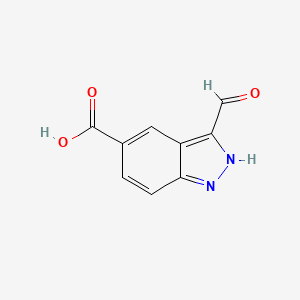

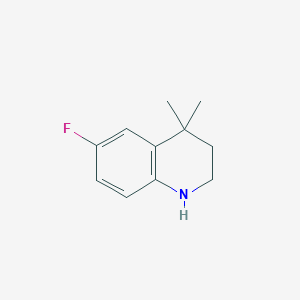
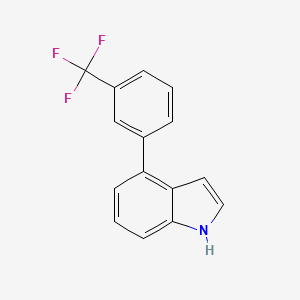
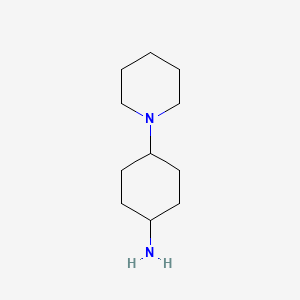
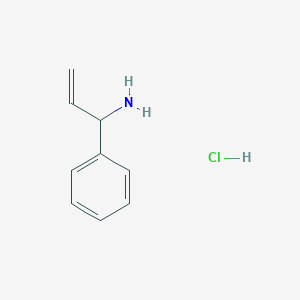

![5-[(Methylthio)methyl]-1H-tetrazole](/img/structure/B1344252.png)

